Trilaciclib hydrochloride

Description

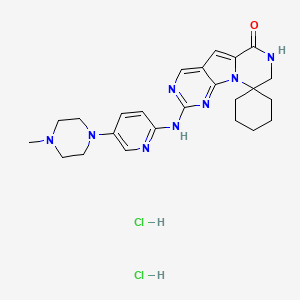

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N8O.2ClH/c1-30-9-11-31(12-10-30)18-5-6-20(25-15-18)28-23-26-14-17-13-19-22(33)27-16-24(7-3-2-4-8-24)32(19)21(17)29-23;;/h5-6,13-15H,2-4,7-12,16H2,1H3,(H,27,33)(H,25,26,28,29);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRCYOXKEDFAUSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C=C5C(=O)NCC6(N5C4=N3)CCCCC6.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32Cl2N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1977495-97-8 | |

| Record name | Trilaciclib dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1977495978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRILACICLIB DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BX07W725T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Trilaciclib Hydrochloride: A Deep Dive into its Core Mechanism of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Trilaciclib hydrochloride, a first-in-class, transient, and reversible inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), represents a significant advancement in supportive care for patients undergoing chemotherapy.[1][2][3] Administered intravenously prior to chemotherapy, its primary role is to protect hematopoietic stem and progenitor cells (HSPCs) from chemotherapy-induced damage, a mechanism known as myelopreservation.[2][4][5] This proactive approach mitigates the common and often dose-limiting toxicity of myelosuppression, thereby improving the safety and tolerability of cytotoxic chemotherapy.[1][6] Beyond its myeloprotective effects, trilaciclib has demonstrated the ability to modulate the tumor microenvironment and enhance anti-tumor immune responses.[7][8][9] This technical guide provides a comprehensive overview of the core mechanism of action of trilaciclib, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: Transient CDK4/6 Inhibition and Myelopreservation

Trilaciclib's fundamental mechanism of action lies in its ability to selectively and reversibly inhibit CDK4 and CDK6.[2][10][11] These kinases are crucial for cell cycle progression, specifically for the transition from the G1 (growth) phase to the S (synthesis) phase.[12][13]

By inhibiting CDK4/6, trilaciclib prevents the phosphorylation of the retinoblastoma protein (Rb).[5][13] In its hypophosphorylated state, Rb remains bound to the E2F transcription factor, a key regulator of genes required for DNA replication and S-phase entry. This complex prevents the transcription of these genes, leading to a temporary arrest of the cell cycle in the G1 phase.[13][14]

This transient G1 arrest is the cornerstone of trilaciclib's myeloprotective effect.[4][12] Hematopoietic stem and progenitor cells, which are highly proliferative and thus vulnerable to the cytotoxic effects of chemotherapy, are dependent on CDK4/6 for their division.[4][5] Administering trilaciclib prior to chemotherapy induces a temporary quiescence in these cells, effectively shielding them from the DNA-damaging effects of the cytotoxic agents.[12][15] Once the chemotherapy has been cleared from the system, trilaciclib's transient nature allows the HSPCs to resume their normal proliferation and differentiation, replenishing the supply of neutrophils, erythrocytes, and platelets.[4][16] This proactive, multilineage protection distinguishes trilaciclib from reactive treatments like growth factors, which are administered after chemotherapy to stimulate the production of specific cell lineages.[1][4]

Impact on the Tumor Microenvironment and Immune Response

Beyond myelopreservation, trilaciclib has been shown to favorably modulate the tumor immune microenvironment.[7][16] Preclinical and clinical studies have indicated that trilaciclib can enhance T-cell activation and promote a more robust anti-tumor immune response.[7][8]

The proposed mechanisms for these immunomodulatory effects include:

-

Enhanced T-cell Activation and Function: Trilaciclib has been shown to increase the production of cytokines and chemokines, leading to enhanced T-cell activation.[7]

-

Favorable T-cell Subset Modulation: By transiently arresting different T-cell subsets, trilaciclib may lead to a faster recovery of effector T cells compared to immunosuppressive regulatory T cells (Tregs), thereby increasing the intratumoral ratio of effector T cells to Tregs.[7][17]

-

Increased T-cell Clonality: Administration of trilaciclib has been associated with a greater expansion of T-cell clones, suggesting a broader and more diverse anti-tumor immune response.[7][9]

-

Induction of Memory CD8+ T cells: Trilaciclib may enhance the induction of memory CD8+ T cells, which are crucial for long-term immune surveillance.[7][8]

These immune-enhancing effects provide a strong rationale for combining trilaciclib with immunotherapies, such as checkpoint inhibitors, to potentially improve their efficacy.[9][16]

Quantitative Data Summary

The clinical efficacy of trilaciclib in myelopreservation has been demonstrated in multiple randomized, double-blind, placebo-controlled Phase II trials. Pooled analyses of these studies in patients with extensive-stage small cell lung cancer (ES-SCLC) provide robust quantitative evidence of its protective effects.

Table 1: Key Myelopreservation Endpoints from Pooled Phase II Trials in ES-SCLC

| Endpoint | Trilaciclib + Chemo | Placebo + Chemo | P-value | Citation |

| Severe Neutropenia (Grade 4) | ||||

| Patients Experiencing SN in Cycle 1 | 11.4% | 52.9% | < .0001 | [1] |

| Mean Duration of SN in Cycle 1 | 0 days | 4 days | < .0001 | [1] |

| Supportive Care Interventions | ||||

| G-CSF Administration | 28.5% | 56.3% | < .0001 | [18] |

| Red Blood Cell Transfusions (on/after week 5) | 14.6% | 26.1% | 0.0252 | [18] |

| Erythropoiesis-Stimulating Agents (ESAs) | 3.3% | 11.8% | 0.0254 | [18] |

| Other Hematologic Toxicities (Grade ≥3) | ||||

| Anemia | Significantly Reduced | - | - | [1] |

| Thrombocytopenia | Significantly Reduced | - | - | [1] |

Table 2: Trilaciclib In Vitro Potency

| Target | IC50 | Citation |

| CDK4/cyclin D1 | 1 nM | [11] |

| CDK6/cyclin D3 | 4 nM | [11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are outlines of key experimental protocols used to elucidate the mechanism of action of trilaciclib.

Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of trilaciclib on cell cycle distribution.

Methodology:

-

Cell Culture: Culture hematopoietic progenitor cells (e.g., CD34+ cells) or relevant cell lines in appropriate media.

-

Treatment: Treat cells with varying concentrations of trilaciclib or vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

Cell Fixation: Harvest cells, wash with PBS, and fix in cold 70% ethanol while vortexing gently. Store at -20°C.

-

Staining: Rehydrate cells in PBS, then treat with RNase A to degrade RNA. Stain with a DNA-intercalating dye such as propidium iodide (PI) or DAPI.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the DNA dye fluorescence is proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in each phase of the cell cycle.

Western Blot for Phospho-Rb

Objective: To assess the inhibition of CDK4/6 activity by measuring the phosphorylation status of its downstream target, Rb.

Methodology:

-

Cell Lysis: Treat cells with trilaciclib as described above. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-pRb Ser807/811).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

As a loading control, probe a separate membrane or strip and re-probe the same membrane with an antibody against total Rb or a housekeeping protein (e.g., GAPDH, β-actin).

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Densitometry: Quantify the band intensities to determine the relative levels of phosphorylated Rb.

Apoptosis Assay (Caspase-3/7 Activation)

Objective: To measure the protective effect of trilaciclib against chemotherapy-induced apoptosis in HSPCs.

Methodology:

-

Cell Treatment: Pre-treat HSPCs with trilaciclib or vehicle control for a defined period.

-

Chemotherapy Challenge: Add a cytotoxic chemotherapy agent (e.g., etoposide, topotecan) and incubate for a duration known to induce apoptosis.

-

Caspase-3/7 Assay: Use a commercially available luminescent or fluorescent assay that measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

-

Measurement: Read the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: Normalize the signal to the number of cells or a control well to determine the relative level of apoptosis.

Conclusion

This compound's mechanism of action is centered on its transient and reversible inhibition of CDK4/6, leading to a temporary G1 cell cycle arrest in hematopoietic stem and progenitor cells.[2][12] This myelopreservation strategy proactively protects multiple hematopoietic lineages from the damaging effects of chemotherapy, resulting in clinically meaningful reductions in myelosuppression and the need for supportive care interventions.[1][19] Furthermore, emerging evidence highlights its potential to enhance anti-tumor immunity by favorably modulating the tumor microenvironment.[7][8] The detailed understanding of its mechanism, supported by robust quantitative data and well-defined experimental protocols, provides a solid foundation for its current clinical application and future research into its full therapeutic potential in combination with other anti-cancer agents.

References

- 1. pharmacytimes.com [pharmacytimes.com]

- 2. drugs.com [drugs.com]

- 3. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cosela.com [cosela.com]

- 5. Facebook [cancer.gov]

- 6. onclive.com [onclive.com]

- 7. Investigating potential immune mechanisms of trilaciclib administered prior to chemotherapy in patients with metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Trilaciclib Increases Pool of Memory T Cells in the Tumor [globenewswire.com]

- 9. Trilaciclib prior to chemotherapy and atezolizumab in patients with newly diagnosed extensive‐stage small cell lung cancer: A multicentre, randomised, double‐blind, placebo‐controlled Phase II trial - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Trilaciclib | C24H30N8O | CID 68029831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]

- 13. benchchem.com [benchchem.com]

- 14. Selective CDK4/6 Inhibitors: Biologic Outcomes, Determinants of Sensitivity, Mechanisms of Resistance, Combinatorial Approaches, and Pharmacodynamic Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Transient CDK4/6 inhibition protects hematopoietic stem cells from chemotherapy-induced exhaustion - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The efficacy and safety of Trilaciclib in preventing chemotherapy-induced myelosuppression: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. oncnursingnews.com [oncnursingnews.com]

- 19. Effects of Trilaciclib on Chemotherapy-Induced Myelosuppression and Patient-Reported Outcomes in Patients with Extensive-Stage Small Cell Lung Cancer: Pooled Results from Three Phase II Randomized, Double-Blind, Placebo-Controlled Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Trilaciclib Hydrochloride: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trilaciclib, marketed as Cosela®, is a first-in-class, short-acting, intravenous inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] Its development by G1 Therapeutics marked a significant advancement in supportive cancer care.[2] Unlike other CDK4/6 inhibitors primarily used for their anti-tumor effects, trilaciclib is uniquely employed for myelopreservation in patients undergoing chemotherapy.[3] By transiently arresting hematopoietic stem and progenitor cells (HSPCs) in the G1 phase of the cell cycle, it protects them from the cytotoxic effects of chemotherapy, thereby reducing the incidence of chemotherapy-induced myelosuppression.[4][5] This guide provides an in-depth overview of the discovery, mechanism of action, and chemical synthesis of Trilaciclib hydrochloride, complete with detailed experimental protocols and quantitative data.

Discovery and Rationale

Trilaciclib (formerly G1T28) was developed by G1 Therapeutics, a company co-founded by Dr. Norman Sharpless, to address the significant clinical problem of chemotherapy-induced myelosuppression.[6] The central hypothesis was that a transient, reversible arrest of HSPCs during chemotherapy administration would shield these rapidly dividing cells from damage.[7] Since HSPC proliferation is dependent on CDK4/6 activity, a short-acting CDK4/6 inhibitor administered intravenously before chemotherapy was identified as the ideal therapeutic strategy.[7][8]

This approach, termed myelopreservation, aims to:

-

Protect bone marrow and immune system function.[5]

-

Reduce the need for supportive care interventions like growth factor administration or blood transfusions.[6]

-

Allow patients to tolerate their prescribed chemotherapy regimens without dose reductions or delays, potentially improving anti-tumor efficacy.[9]

Preclinical studies demonstrated that trilaciclib could induce a temporary G1 cell cycle arrest in HSPCs, rendering them less susceptible to chemotherapy-induced damage and leading to faster hematopoietic recovery.[10][11] This protective effect was achieved without compromising the cytotoxic impact of chemotherapy on cancer cells, which often have dysregulated cell cycle control and are less responsive to CDK4/6-induced G1 arrest.[4]

Mechanism of Action

Trilaciclib is a competitive inhibitor of the CDK4/Cyclin D and CDK6/Cyclin D complexes.[11] These kinases are crucial regulators of the cell cycle, specifically controlling the transition from the G1 (Gap 1) phase to the S (Synthesis) phase.

The canonical pathway is as follows:

-

Mitogenic signals (e.g., growth factors) lead to the upregulation of D-type cyclins.

-

Cyclin D binds to and activates CDK4 and CDK6.

-

The active Cyclin D-CDK4/6 complex phosphorylates the Retinoblastoma tumor suppressor protein (Rb).[12]

-

Phosphorylation inactivates Rb, causing it to release the E2F transcription factor.[13]

-

Active E2F drives the transcription of genes required for DNA synthesis, committing the cell to enter the S phase and undergo division.[12]

Trilaciclib blocks this cascade by binding to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of Rb.[11] This maintains Rb in its active, growth-suppressive state, effectively holding the cell in the G1 phase and preventing proliferation.[13] When administered to patients prior to chemotherapy, trilaciclib induces a transient G1 arrest in HSPCs, protecting them from the damaging effects of cytotoxic agents that target dividing cells.[4]

Chemical Synthesis

The synthesis of Trilaciclib has been described in several patents and publications.[2][14] A common route starts from 2-thiomethyl-4-chloropyrimidine and involves key steps such as nucleophilic substitution, Dieckmann condensation, and a final coupling reaction.[14][15]

A representative synthesis workflow is outlined below:

-

Nucleophilic Substitution: 2-thiomethyl-4-chloropyrimidine is reacted with piperazin-2-one.[14]

-

Boc Protection: The resulting product is protected with a tert-butyloxycarbonyl (Boc) group.[14]

-

Dieckmann Condensation: An intramolecular cyclization to form a key tricyclic intermediate.[14]

-

Hydroxyl Group Removal: A two-step process involving triflate formation followed by reduction.[14]

-

Thioether Oxidation: The thioether is oxidized to a sulfone using an oxidizing agent like Oxone.[14]

-

Final Coupling: After Boc deprotection, the sulfone intermediate undergoes a nucleophilic substitution reaction with the aniline derivative 1-methyl-4-(6-aminopyridin-3-yl)piperazine to yield Trilaciclib.[2][14]

This route is favored for its efficiency and avoidance of chromatography for intermediate purification.[14]

Quantitative Data

Table 1: In Vitro Inhibitory Activity

The potency of Trilaciclib has been quantified against its primary targets in cell-free biochemical assays.

| Assay Type | Target | IC₅₀ Value |

| Biochemical (Cell-free) | CDK4/Cyclin D1 | 1 nM[13] |

| Biochemical (Cell-free) | CDK6/Cyclin D3 | 4 nM[13] |

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Pharmacodynamic & Dose-Finding Data

Preclinical and early clinical studies were crucial for determining the recommended Phase II dose (RP2D).[16]

| Study Type | Population | Dose | Key Finding | Reference |

| Preclinical Model | Animal | N/A | Predicted a ≥192 mg/m² dose would induce 40-50% decrease in total bone marrow proliferation. | [10][16] |

| Phase I (G1T28-1-01) | Healthy Volunteers | 192 mg/m² | Demonstrated almost 100% G1 arrest in HSPCs and a 40% decrease in total bone marrow proliferation with minimal toxicity. | [10][16][17] |

| Phase Ib/IIa (G1T28-02/-03) | ES-SCLC Patients | 240 mg/m² | Selected as the RP2D based on integrated PK/PD, safety, and myelopreservation data. | [16][17] |

ES-SCLC: Extensive-Stage Small Cell Lung Cancer; HSPCs: Hematopoietic Stem and Progenitor Cells; PK/PD: Pharmacokinetic/Pharmacodynamic.

Table 3: Key Clinical Efficacy Data (Pooled Analysis in ES-SCLC)

Data from randomized trials in ES-SCLC demonstrated significant myelopreservation benefits.

| Endpoint | Trilaciclib + Chemo | Placebo + Chemo | p-value |

| Duration of Severe Neutropenia (Cycle 1) | 0 days (median) | 4 days (median) | <0.0001 |

| Occurrence of Severe Neutropenia | 11% | 53% | <0.0001 |

| G-CSF Administrations | 30% | 69% | <0.0001 |

| Red Blood Cell Transfusions (on/after week 5) | 16% | 31% | 0.0003 |

(Data adapted from pooled analyses presented in literature. Specific values may vary by individual study.)

Key Experimental Protocols

Biochemical Kinase Assay (CDK4/6 Inhibition)

Objective: To determine the in vitro potency (IC₅₀) of Trilaciclib against recombinant CDK4/6 enzymes.

Methodology:

-

Reagents: Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, Retinoblastoma (Rb) protein substrate, ATP, and serial dilutions of Trilaciclib.[18]

-

Procedure: a. In a 384-well plate, combine the kinase enzyme, Rb substrate, and an appropriate kinase assay buffer.[18] b. Add the serially diluted Trilaciclib compound or DMSO as a vehicle control.[18] c. Initiate the kinase reaction by adding a final concentration of ATP (e.g., 10 µM).[18] d. Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for Rb phosphorylation.[18] e. Terminate the reaction and quantify the amount of ADP produced (correlates with kinase activity) using a detection reagent such as ADP-Glo™.[18]

-

Data Analysis: Calculate the percent inhibition of kinase activity at each Trilaciclib concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.[18]

Cell Cycle Analysis by Flow Cytometry

Objective: To measure the effect of Trilaciclib on cell cycle distribution in HSPCs or other relevant cell lines.

Methodology:

-

Cell Culture & Treatment: Culture cells (e.g., bone marrow-derived HSPCs) and treat with Trilaciclib or vehicle control for a specified duration.

-

Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Fixation: Resuspend the cell pellet in cold PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.[13]

-

DNA Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in a staining solution containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. The intensity of the fluorescent signal from the DNA dye is directly proportional to the amount of DNA in each cell.

-

Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. Compare the percentages across different treatment conditions to assess G1 arrest.

Western Blot for Phosphorylated Rb (pRb)

Objective: To assess the direct downstream effect of Trilaciclib on its target pathway by measuring the phosphorylation status of Rb.

Methodology:

-

Cell Culture & Lysis: Plate cells (e.g., HS68 fibroblasts), treat with Trilaciclib, and then wash with ice-cold PBS. Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.[13]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl-sulfate polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: a. Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding. b. Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-pRb Ser807/811). c. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. d. Repeat the process for total Rb and a loading control (e.g., β-actin or GAPDH).

-

Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system. Quantify the band intensities using densitometry software. Normalize the pRb signal to the total Rb or loading control signal to determine the relative change in Rb phosphorylation.[13]

Conclusion

This compound represents a paradigm shift in the management of chemotherapy-induced myelosuppression. Its discovery was rooted in a clear biological rationale: the transient protection of normal hematopoietic cells by inducing a reversible G1 cell cycle arrest. The chemical synthesis has been optimized for efficient and scalable production. Supported by robust preclinical and clinical data, Trilaciclib is the first drug approved as a myelopreservation agent, demonstrating a significant improvement in the safety and tolerability of chemotherapy for patients with extensive-stage small cell lung cancer.[1] Its unique mechanism of action and clinical application make it a cornerstone of supportive care in oncology.

References

- 1. Trilaciclib: First Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US12006324B1 - Preparation method of trilaciclib and precursors of trilaciclib - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. G1 Therapeutics - Wikipedia [en.wikipedia.org]

- 7. ascopubs.org [ascopubs.org]

- 8. trilaciclib [drugcentral.org]

- 9. biopharmadive.com [biopharmadive.com]

- 10. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Portico [access.portico.org]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. Trilaciclib: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 15. Page loading... [guidechem.com]

- 16. researchgate.net [researchgate.net]

- 17. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

Trilaciclib hydrochloride chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trilaciclib hydrochloride, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), represents a significant advancement in supportive care for patients undergoing chemotherapy. Administered intravenously, it transiently arrests hematopoietic stem and progenitor cells in the G1 phase of the cell cycle, thereby protecting them from the myelosuppressive effects of cytotoxic agents. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analytical methodologies for this compound. Furthermore, it delves into its mechanism of action, pharmacokinetic profile, and pivotal clinical findings, offering a valuable resource for researchers and drug development professionals.

Chemical Structure and Properties

This compound is the dihydrochloride salt of trilaciclib. Its chemical structure is characterized by a spiro[cyclohexane-1,9'-pyrazino[1',2':1,5]pyrrolo[2,3-d]pyrimidin]-6'-one core.

Chemical Structure:

-

IUPAC Name: 4-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]spiro[1,3,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2,4,6,8-tetraene-13,1'-cyclohexane]-10-one;dihydrochloride[1]

-

Chemical Formula: C₂₄H₃₂Cl₂N₈O[3]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of trilaciclib and its dihydrochloride salt.

| Property | Value | Reference |

| Appearance | A solid, described as light yellow to yellow. | [4] |

| Melting Point | Not explicitly reported in publicly available literature. | |

| Boiling Point | Not explicitly reported in publicly available literature. | |

| Solubility | Slightly soluble in ethanol and PBS (pH 7.2). Soluble in DMSO. | [2][5] |

| pKa | Strongest Acidic: 11.59; Strongest Basic: 7.65 | [6] |

| LogP | Not determined. | [7] |

Mechanism of Action: CDK4/6 Inhibition

Trilaciclib is a reversible inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[8] By inhibiting these kinases, trilaciclib prevents the phosphorylation of the Retinoblastoma (Rb) protein. Hypophosphorylated Rb remains bound to the E2F transcription factor, preventing the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. This induces a transient G1 cell cycle arrest.[9] In the context of chemotherapy, this mechanism protects hematopoietic stem and progenitor cells from DNA damage induced by cytotoxic agents, which primarily target rapidly dividing cells.[10]

Experimental Protocols

Synthesis of Trilaciclib

Several synthetic routes for trilaciclib have been reported in patent literature. A common approach involves the following key steps:

-

Nucleophilic Substitution: Reaction of a pyrimidine derivative, such as 4-chloro-2-methylthio pyrimidine-5-carboxylic acid ethyl ester, with a suitable amine.[11]

-

Boc Protection: Protection of an amide group using di-tert-butyl dicarbonate (Boc₂O).[11]

-

Intramolecular Cyclization: Formation of the tricyclic core structure.[11]

-

Functional Group Interconversion: This may involve steps like triflation of a hydroxyl group followed by reductive elimination.[12]

-

Oxidation: Oxidation of a thioether to a sulfone.[12]

-

Deprotection: Removal of the Boc protecting group.[11]

-

Final Coupling: Nucleophilic substitution with 1-methyl-4-(6-aminopyridin-3-yl)piperazine to yield trilaciclib.[11]

A detailed, multi-step synthesis is described in U.S. Patent No. 10,865,210 B2.[11] Another synthetic method described involves the condensation of 2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid with 1-aminomethyl-1-cyclohexanol, followed by intramolecular cyclization and subsequent nucleophilic substitution.[8]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating RP-HPLC method for the estimation of trilaciclib has been developed.[13][14]

Chromatographic Conditions:

| Parameter | Condition |

| Column | Agilent C18 (150mm x 4.6mm, 3.6µm) or Inertsil ODS (150 mm x 4.6 mm, 3.5 µ) |

| Mobile Phase | 0.01N KH₂PO₄ : Methanol (55:45 v/v) or 0.1% Orthophosphoric Acid : Acetonitrile (50:50 v/v) |

| Flow Rate | 0.9 mL/min or 1.0 mL/min |

| Detection Wavelength | 253 nm or 220 nm |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Method Validation:

The method has been validated according to ICH guidelines for specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

-

Linearity: The method demonstrated linearity over a concentration range of 25% to 150% of the target concentration, with a correlation coefficient (R²) of 0.999.[2]

-

Precision: The method was found to be precise with %RSD values for repeatability and intermediate precision being less than 2%.[2]

-

Accuracy: The recovery was found to be within 98-102%.

-

LOD and LOQ: The LOD and LOQ were determined to be approximately 0.14 µg/mL and 0.41 µg/mL, respectively.[2]

Pharmacokinetics and Clinical Data

Pharmacokinetics

Trilaciclib is administered via intravenous infusion. It exhibits dose-proportional pharmacokinetics. The drug is primarily metabolized in the liver and has a terminal half-life of approximately 14 hours.

Pharmacokinetic Parameters:

| Parameter | Value |

| Route of Administration | Intravenous Infusion |

| Metabolism | Hepatic |

| Elimination | Primarily fecal |

| Half-life (t½) | ~14 hours |

Clinical Efficacy in Myelosuppression

Clinical trials have demonstrated the efficacy of trilaciclib in reducing chemotherapy-induced myelosuppression in patients with extensive-stage small cell lung cancer (ES-SCLC). In a pooled analysis of three randomized, placebo-controlled Phase 2 trials, trilaciclib administered prior to chemotherapy was associated with a statistically significant decrease in the duration of severe neutropenia in the first cycle and a reduction in the need for supportive care interventions such as G-CSF administrations and red blood cell transfusions.

Key Clinical Trial Findings:

| Outcome Measure | Trilaciclib + Chemo | Placebo + Chemo |

| Duration of Severe Neutropenia (Cycle 1) | Significantly shorter | Longer |

| Occurrence of Severe Neutropenia (Cycle 1) | Significantly lower | Higher |

| Need for G-CSF | Reduced | Higher |

| Red Blood Cell Transfusions | Reduced | Higher |

Stability

Forced degradation studies have been conducted to assess the stability of trilaciclib under various stress conditions, including acid, base, oxidative, thermal, and photolytic stress. The drug shows degradation under acidic, alkaline, and oxidative conditions.

Conclusion

This compound is a first-in-class CDK4/6 inhibitor that offers a novel approach to mitigating chemotherapy-induced myelosuppression. Its well-characterized chemical structure, properties, and mechanism of action provide a solid foundation for its clinical application. The availability of validated analytical methods is crucial for its quality control and further development. The clinical data strongly support its role in improving the safety and tolerability of chemotherapy for patients with ES-SCLC. This technical guide serves as a comprehensive resource for scientists and researchers involved in the ongoing study and development of this important therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. wjpsonline.com [wjpsonline.com]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. ijrar.org [ijrar.org]

- 5. medkoo.com [medkoo.com]

- 6. Buy Trilaciclib | 1374743-00-6 | >98% [smolecule.com]

- 7. CN113788837B - Trilaciclib synthesis method - Google Patents [patents.google.com]

- 8. TARGETING CDK4 AND CDK6: FROM DISCOVERY TO THERAPY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. US12006324B1 - Preparation method of trilaciclib and precursors of trilaciclib - Google Patents [patents.google.com]

- 11. Trilaciclib: Synthesis and Introduction_Chemicalbook [chemicalbook.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. jidps.com [jidps.com]

- 14. This compound (G1T28) | CDK4/6 inhibitor | CAS 1977495-97-8 | InvivoChem [invivochem.com]

Preclinical Pharmacokinetics of Trilaciclib Hydrochloride: An In-depth Technical Guide

Introduction

Trilaciclib hydrochloride, also known as G1T28, is a first-in-class, transient inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2][3] It is administered intravenously prior to chemotherapy to protect hematopoietic stem and progenitor cells (HSPCs) from chemotherapy-induced myelosuppression.[1][2] By inducing a temporary and reversible G1 cell cycle arrest in HSPCs, Trilaciclib shields these cells from the damaging effects of cytotoxic agents that target rapidly dividing cells.[4][5] This proactive myelopreservation strategy helps maintain the integrity of the bone marrow and supports the production of neutrophils, red blood cells, and platelets.[1][4] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of this compound, including its mechanism of action, physicochemical properties, and key ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics observed in preclinical studies.

Mechanism of Action: CDK4/6 Inhibition and Cell Cycle Arrest

Trilaciclib's primary mechanism of action is the potent and selective inhibition of CDK4 and CDK6.[6][7] These kinases are crucial for the progression of the cell cycle from the G1 (first gap) phase to the S (synthesis) phase.[4][8] By inhibiting CDK4/6, Trilaciclib prevents the phosphorylation of the retinoblastoma protein (Rb), a key tumor suppressor.[5] This action maintains the Rb-E2F transcription factor complex, thereby blocking the expression of genes required for DNA replication and leading to cell cycle arrest in the G1 phase.[4][5] In the context of myelopreservation, this transient G1 arrest in HSPCs makes them less susceptible to the cytotoxic effects of chemotherapy.[1][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₃₀N₈O · 2HCl | [7] |

| Molecular Weight | 519.5 g/mol | [7] |

| Appearance | Solid | [7] |

| Solubility | Slightly soluble in Ethanol and PBS (pH 7.2) | [7] |

| pKa (strongest basic) | 7.65 | [9] |

| pKa (strongest acidic) | 11.59 | [9] |

Table 2: In Vitro Kinase Inhibitory Activity

| Target | IC₅₀ (nM) | Reference |

| CDK4/cyclin D1 | 1 | [7] |

| CDK6/cyclin D3 | 4 | [7] |

| CDK9/cyclin T | 50 | [7] |

| CDK2/cyclin A | 1,290 | [7] |

| CDK5/p35 | 1,240 | [7] |

| CDK5/p25 | 1,710 | [7] |

| CDK2/cyclin E | 2,510 | [7] |

| CDK7/cyclin H/Mat1 | 4,640 | [7] |

Table 3: In Vitro Cellular Activity

| Cell Line | Assay | Endpoint | Value | Reference |

| Hs68 | Cell Cycle Arrest | EC₅₀ | 30 nM | [7] |

| A2058 | Cell Cycle Arrest | - | Inactive | [7] |

Table 4: In Vivo Pharmacokinetics in Animal Models

| Species | Dose (mg/kg) | Route | Key Findings | Reference |

| Mice | 50, 100, 150 | Oral | Induces reversible cell cycle arrest of HSPCs. | [7] |

| Mice | 100 | Oral | Prevents etoposide-induced apoptosis of bone marrow cells. | [7] |

| Mice | 150 | Oral | Prevents myelosuppression induced by 5-fluorouracil. | [7] |

Note: Detailed pharmacokinetic parameters such as Cmax, AUC, and Tmax from preclinical studies are not consistently reported in the provided search results. The focus of the available literature is more on the pharmacodynamic effects.

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

Kinase Assays

-

Objective: To determine the inhibitory activity of Trilaciclib against a panel of cyclin-dependent kinases.

-

Methodology: Kinase assays were performed using microfluidic kinase detection technology. The specific enzymes tested included CDK2/CYCLIN A, CDK2/CYCLIN E, CDK4/CYCLIN D1, CDK6/CYCLIN D3, CDK5/p25, CDK5/p35, CDK7/CYCLIN H-MAT1, and CDK9/CYCLIN T.[6]

-

Data Analysis: The concentration of Trilaciclib required to inhibit 50% of the kinase activity (IC₅₀) was calculated.

Cell Cycle Analysis

-

Objective: To assess the effect of Trilaciclib on cell cycle progression in CDK4/6-dependent and -independent cell lines.

-

Cell Lines:

-

Methodology:

-

Cells were treated with varying concentrations of Trilaciclib (e.g., 10, 30, 100, 300, 1,000, or 3,000 nM) or DMSO (vehicle control) for a specified duration (e.g., 4, 8, 16, or 24 hours).[3][6]

-

Following treatment, cells were harvested and fixed in ice-cold methanol.[6]

-

Fixed cells were stained with a solution containing propidium iodide (20 µg) and RNAse A (50 µg) in a phosphate-buffered saline solution without calcium and magnesium (PBS-CMF) supplemented with 1% bovine serum albumin (BSA).[6]

-

Samples were analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).[6]

-

-

Data Analysis: The effective concentration of Trilaciclib that caused 50% of the maximal effect on G1 arrest (EC₅₀) was determined for the CDK4/6-dependent cell lines.[7]

In Vivo Myelosuppression Models

-

Objective: To evaluate the ability of Trilaciclib to protect bone marrow from chemotherapy-induced damage in animal models.

-

Animal Models: Mice (e.g., FVB/N or C57Bl/6)[9]

-

Methodology:

-

Mice were administered Trilaciclib orally at various doses (e.g., 50, 100, or 150 mg/kg).[7]

-

Following Trilaciclib administration, a chemotherapeutic agent such as 5-fluorouracil (5-FU) or etoposide was administered.[7]

-

Bone marrow cells were collected at specified time points to assess apoptosis and cell cycle status.[7]

-

Peripheral blood counts were monitored to evaluate the extent of myelosuppression and the rate of recovery.[6]

-

-

Data Analysis: The effects of Trilaciclib pretreatment on chemotherapy-induced apoptosis, changes in blood cell lineages, and the overall recovery of blood counts were analyzed and compared to control groups receiving chemotherapy alone.

Summary of Preclinical ADME Profile

-

Absorption: Trilaciclib has been administered orally in preclinical studies, indicating it is orally available.[3] However, for its clinical application in myelopreservation, it is administered intravenously.[1]

-

Distribution: The unbound fraction of Trilaciclib in human plasma is approximately 30% (data on file with G1 Therapeutics, as cited in a clinical study).[10]

-

Metabolism: Trilaciclib undergoes extensive metabolism, with less than 10% of the parent drug recovered in excreta.[10] The parent molecule is the main circulating compound after intravenous administration.[10] In vitro studies indicated that Trilaciclib is a substrate and time-dependent inhibitor of cytochrome P450 3A4 (CYP3A4).[10] A major human metabolite, M8, was identified in clinical trials but was not predicted from in vitro metabolism studies.[11]

-

Excretion: Excretion of Trilaciclib and its metabolites occurs primarily through the fecal route, with a minor contribution from renal excretion.[10]

-

Transporter Interactions: In vitro studies have shown that Trilaciclib is an inhibitor of multidrug and toxin extrusion protein 1 (MATE1), MATE2-K, organic cation transporter 1 (OCT1), and OCT2.[10]

Conclusion

The preclinical pharmacokinetic and pharmacodynamic profile of this compound demonstrates its potent and selective inhibition of CDK4/6, leading to a transient G1 cell cycle arrest. This mechanism has been effectively leveraged for the myelopreservation of hematopoietic stem and progenitor cells during chemotherapy. In vitro studies have established its selectivity for CDK4/6 over other kinases, and cellular assays have confirmed its activity in CDK4/6-dependent cell lines. In vivo animal models have further validated its ability to mitigate chemotherapy-induced myelosuppression. While it undergoes extensive metabolism, the parent compound remains the predominant circulating entity. These preclinical findings provided a strong rationale for the clinical development of Trilaciclib as a novel supportive care agent for patients undergoing chemotherapy.

References

- 1. cosela.com [cosela.com]

- 2. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]

- 5. Facebook [cancer.gov]

- 6. This compound (G1T28) | CDK4/6 inhibitor | CAS 1977495-97-8 | InvivoChem [invivochem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Pharmacokinetic Drug–Drug Interaction Studies Between Trilaciclib and Midazolam, Metformin, Rifampin, Itraconazole, and Topotecan in Healthy Volunteers and Patients with Extensive-Stage Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

The In Vitro Pharmacodynamics of Trilaciclib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilaciclib hydrochloride is a transient, first-in-class, and potent inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] It is clinically utilized for its myelopreservation effects, protecting hematopoietic stem and progenitor cells (HSPCs) from the cytotoxic effects of chemotherapy by inducing a temporary and reversible G1 cell cycle arrest.[1][3][4] This technical guide provides an in-depth overview of the in vitro pharmacodynamics of Trilaciclib, summarizing key quantitative data, detailing experimental protocols, and illustrating core mechanisms through signaling and workflow diagrams.

Core Mechanism of Action: Selective and Reversible CDK4/6 Inhibition

Trilaciclib selectively targets the CDK4/cyclin D1 and CDK6/cyclin D3 complexes.[5][6] This inhibition prevents the phosphorylation of the Retinoblastoma (Rb) protein, a key regulator of the cell cycle.[2][6] In its active, hypophosphorylated state, Rb binds to the E2F transcription factor, preventing the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[2] By blocking Rb phosphorylation, Trilaciclib effectively enforces the G1 checkpoint, leading to a transient cell cycle arrest.[7][8] This mechanism is dependent on a functional Rb signaling pathway.[5][9]

The transient nature of Trilaciclib's action is a key feature of its clinical application. Following washout, cells are able to re-enter the cell cycle, demonstrating kinetics similar to untreated cells.[8]

Signaling Pathway of Trilaciclib Action

Caption: The CDK4/6-Rb-E2F signaling pathway and the inhibitory action of Trilaciclib.

Quantitative In Vitro Activity

The inhibitory activity of Trilaciclib has been quantified against its primary targets and other kinases to demonstrate its selectivity.

Table 1: In Vitro Inhibitory Activity of Trilaciclib Against CDK/Cyclin Complexes

| Target Kinase/Cyclin Complex | IC50 (nM) |

| CDK4/cyclin D1 | 1[5][6][8][10] |

| CDK6/cyclin D3 | 4[5][6][8] |

Table 2: Selectivity of Trilaciclib Against Other Cyclin-Dependent Kinases

| Kinase | Selectivity vs. CDK4 |

| CDK2 | >1000-fold[5] |

| CDK9 | ~50-fold[5] |

Effects on Cell Cycle and Proliferation

Trilaciclib induces a robust G1 cell cycle arrest in Rb-competent cells.[6][8] This effect has been observed in various cell lines, including hematopoietic stem and progenitor cells (HSPCs).

Table 3: Effect of Trilaciclib on Cell Cycle Distribution in HS68 Cells

| Treatment | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |

| Vehicle Control | Data not available | Data not available | Data not available |

| Trilaciclib (30 nM) | Significant Increase[10] | Significant Decrease[10] | Data not available |

Note: Specific percentages were not provided in the search results, but the qualitative effects were consistently reported.

In studies on bone marrow aspirates from healthy volunteers, a 192 mg/m² dose of trilaciclib resulted in almost 100% G1 arrest for most hematopoietic progenitor cell types.[11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro findings. The following are protocols for key experiments used to characterize the pharmacodynamics of Trilaciclib.

Western Blot for Phosphorylated Rb (pRb)

This assay confirms the direct downstream effect of Trilaciclib on its target pathway.

Methodology

-

Cell Culture and Treatment: Plate Rb-positive cells (e.g., HS68, WM2664) and allow for adherence.[6] Treat cells with desired concentrations of Trilaciclib (e.g., 300 nM) or a vehicle control (e.g., 0.1% DMSO) for various time points (e.g., 4, 8, 16, or 24 hours).[5][6]

-

Cell Lysis: Prepare whole-cell extracts using 1x radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[5][6]

-

Protein Quantification: Determine the total protein concentration using a BCA Protein Assay Kit.[6]

-

SDS-PAGE and Transfer: Denature 15 µg of protein and resolve using SDS-PAGE, then transfer to a nitrocellulose membrane.[6]

-

Blocking and Antibody Incubation: Block the membrane and incubate overnight with a primary antibody against pRb (e.g., Ser807/811) and a loading control (e.g., MAPK).[6]

-

Secondary Antibody and Imaging: Incubate with fluorescently labeled secondary antibodies and image the blot.[6]

Caption: Experimental workflow for Western Blot analysis of Rb phosphorylation.

Cell Cycle Analysis by Flow Cytometry

This assay quantifies the G1 cell cycle arrest induced by Trilaciclib.

Methodology

-

Cell Culture and Treatment: Culture human bone marrow mononuclear cells (BMMCs) or other target cells. Treat with Trilaciclib or a vehicle control for 24-48 hours.[13]

-

Cell Harvesting: Harvest cells by trypsinization (for adherent cells) or centrifugation.[5]

-

Fixation: Wash cells with PBS, then fix in cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.[2][5][14]

-

Staining: Wash out the ethanol and resuspend the cell pellet in a DNA staining solution containing Propidium Iodide (PI) and RNase A.[13][14] Incubate in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer, acquiring at least 50,000 events.[13]

-

Data Analysis: Gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.[13][14]

Caption: Experimental workflow for cell cycle analysis using flow cytometry.

Apoptosis Assay

This assay evaluates whether Trilaciclib induces apoptosis or protects cells from chemotherapy-induced apoptosis.

Methodology

-

Cell Culture and Treatment: Culture target cells and treat with Trilaciclib, a cytotoxic agent, or a combination of both.

-

Staining: Harvest and wash the cells. Resuspend in Annexin V binding buffer containing Annexin V-FITC and Propidium Iodide (PI).[13]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[13]

-

Flow Cytometry: Analyze the cells by flow cytometry within one hour.[13]

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[13]

In Vitro Effects on Different Cell Lines

Trilaciclib's effects are cell-line specific and often depend on the Rb status.

-

Hematopoietic Stem and Progenitor Cells (HSPCs): Trilaciclib induces a transient G1 arrest, protecting these cells from chemotherapy-induced damage.[7][15][16]

-

K562 (Chronic Myeloid Leukemia): Trilaciclib hinders cell cycle progression and proliferation, arresting cells in the G0/G1 phase. It also induces autophagy and senescence in this cell line.[17]

-

A549 (Non-small Cell Lung Carcinoma): Trilaciclib has been observed to induce senescence in A549 cells.[17]

-

Rb-deficient Tumor Cells: Trilaciclib is not expected to effectively arrest cell cycle progression in cells lacking a functional Rb protein.[5][9] This provides a therapeutic window for protecting normal cells without compromising the efficacy of chemotherapy against Rb-deficient tumors.[18]

Conclusion

The in vitro pharmacodynamics of this compound are well-characterized, demonstrating its potency and selectivity as a transient CDK4/6 inhibitor. Its mechanism of inducing a reversible G1 cell cycle arrest in an Rb-dependent manner forms the basis of its myelopreservative effects. The experimental protocols outlined in this guide provide a framework for the continued investigation of Trilaciclib and other CDK4/6 inhibitors in various preclinical models. Understanding these fundamental in vitro properties is essential for the strategic development and application of such targeted therapies in oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pharmacytimes.com [pharmacytimes.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. selleckchem.com [selleckchem.com]

- 7. What is the mechanism of Trilaciclib Dihydrochloride? [synapse.patsnap.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Real-World Clinical Outcomes of Trilaciclib for the Prevention of Myelosuppression in Patients with Esophageal Cancer Undergoing Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cosela.com [cosela.com]

- 17. Proteomic Analysis Reveals Trilaciclib-Induced Senescence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. onclive.com [onclive.com]

An In-depth Technical Guide to the CDK4/6 Inhibition Pathway of Trilaciclib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trilaciclib hydrochloride is a first-in-class, transient, and competitive inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1] Administered intravenously prior to chemotherapy, it exhibits a novel mechanism of action by inducing a temporary G1 cell cycle arrest in hematopoietic stem and progenitor cells (HSPCs).[2][3] This proactive myelopreservation strategy shields these vulnerable cells from the cytotoxic effects of chemotherapy, thereby mitigating chemotherapy-induced myelosuppression (CIM), a common and dose-limiting toxicity of many anticancer regimens.[1][4] This technical guide provides a comprehensive overview of the CDK4/6 inhibition pathway targeted by trilaciclib, supported by quantitative data, detailed experimental protocols, and visual representations of the core mechanisms.

The CDK4/6-Rb Signaling Pathway: A Key Regulator of the Cell Cycle

The progression of the cell cycle is a tightly regulated process orchestrated by the sequential activation of cyclin-dependent kinases (CDKs) in complex with their cyclin partners. The G1-S phase transition is a critical checkpoint controlled by the CDK4/6-retinoblastoma (Rb) protein pathway.

In response to mitogenic stimuli, D-type cyclins (D1, D2, D3) are synthesized and bind to CDK4 and CDK6. This activation leads to the hyperphosphorylation of the retinoblastoma tumor suppressor protein (pRb). In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, sequestering them and inhibiting the transcription of genes required for DNA synthesis and S-phase entry. Upon hyperphosphorylation by the Cyclin D-CDK4/6 complex, pRb undergoes a conformational change, releasing E2F transcription factors. The liberated E2F then activates the transcription of target genes, driving the cell cycle forward into the S phase.

Dysregulation of the CDK4/6-Rb pathway, often through cyclin D amplification, CDK4/6 gain of function, or loss of endogenous inhibitors like p16INK4a, is a hallmark of many cancers, leading to uncontrolled cellular proliferation.

Mechanism of Action of Trilaciclib

Trilaciclib is a potent and selective inhibitor of CDK4 and CDK6.[2][5][6] By binding to the ATP-binding pocket of these kinases, it prevents the phosphorylation of pRb. This action maintains pRb in its active, hypophosphorylated state, leading to the sequestration of E2F transcription factors and a subsequent G1 cell cycle arrest.

A key feature of trilaciclib is its transient and reversible nature. When administered as a short intravenous infusion prior to chemotherapy, it induces a temporary halt in the proliferation of HSPCs.[2][3] This "shields" them from the damaging effects of cytotoxic agents, which primarily target rapidly dividing cells. Following the clearance of trilaciclib from the system, the HSPCs resume their normal cell cycle progression, allowing for the replenishment of neutrophils, erythrocytes, and platelets. This mechanism of action does not compromise the antitumor efficacy of chemotherapy against cancer cells that are often Rb-deficient or have other cell cycle dysregulations, making them less susceptible to CDK4/6-induced G1 arrest.[7]

Quantitative Data

Table 1: In Vitro Inhibitory Activity of Trilaciclib

| Target Kinase/Cyclin Complex | IC₅₀ (nM) | Reference(s) |

| CDK4/cyclin D1 | 1 | [2][5][6] |

| CDK6/cyclin D3 | 4 | [2][5][6] |

Table 2: Pharmacokinetic Parameters of Trilaciclib (240 mg/m² dose)

| Parameter | Value | Reference(s) |

| Cmax (Maximum Concentration) | ~1500 ng/mL (~3 µM) | [8] |

| Mean Terminal Half-life (t½) | ~14 hours | [8] |

| Clearance | ~158 L/hr | [8][9] |

Table 3: Pooled Efficacy Results from Phase II Clinical Trials in Extensive-Stage Small Cell Lung Cancer (ES-SCLC) (NCT02499770, NCT03041311, NCT02514447)

| Endpoint | Trilaciclib (n=123) | Placebo (n=119) | P-value | Reference(s) |

| Severe Neutropenia (Cycle 1) | ||||

| Percentage of Patients | 11.4% | 52.9% | <0.0001 | [10] |

| Mean Duration | 0 days | 4 days | <0.0001 | [10][11][12] |

| Supportive Care Interventions | ||||

| G-CSF Administrations | 29.6% | 47.2% | - | [11] |

| Red Blood Cell Transfusions (≥ 5 weeks) | 13.0% | 20.8% | - | [11] |

| Antitumor Efficacy | ||||

| Objective Response Rate | Similar to placebo | Similar to trilaciclib | - | [10] |

Experimental Protocols

Biochemical Kinase Inhibition Assay

Objective: To determine the in vitro potency (IC₅₀) of trilaciclib against CDK4/cyclin D1 and CDK6/cyclin D3.

Methodology:

-

Reagents:

-

Recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes.

-

Retinoblastoma (Rb) protein substrate.

-

Adenosine triphosphate (ATP).

-

This compound.

-

Kinase assay buffer.

-

ADP-Glo™ Kinase Assay kit (or similar ADP detection reagent).

-

-

Procedure: a. Prepare serial dilutions of trilaciclib in DMSO. b. In a 384-well plate, combine the kinase, Rb substrate, and kinase assay buffer. c. Add the diluted trilaciclib or DMSO vehicle control. d. Initiate the kinase reaction by adding a final concentration of ATP (e.g., 10 µM). e. Incubate for 60 minutes at room temperature. f. Terminate the reaction and quantify ADP production using the ADP-Glo™ reagent and a luminometer.

-

Data Analysis: a. Calculate the percent inhibition for each trilaciclib concentration relative to the DMSO control. b. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the G1 cell cycle arrest induced by trilaciclib in a target cell line (e.g., hematopoietic stem and progenitor cells or a suitable surrogate).

Methodology:

-

Reagents:

-

Target cells (e.g., human bone marrow mononuclear cells).

-

Appropriate cell culture medium and supplements.

-

This compound.

-

Phosphate-buffered saline (PBS).

-

70% cold ethanol.

-

Propidium iodide (PI) staining solution containing RNase A.

-

-

Procedure: a. Culture cells and treat with various concentrations of trilaciclib or vehicle control for a specified duration (e.g., 24 hours). b. Harvest approximately 1 x 10⁶ cells and wash with PBS. c. Fix the cells by resuspending in ice-cold 70% ethanol and incubating for at least 2 hours at -20°C. d. Wash the cells with PBS to remove the ethanol. e. Resuspend the cell pellet in PI/RNase staining buffer and incubate for 30 minutes at room temperature in the dark. f. Analyze the samples on a flow cytometer.

-

Data Analysis: a. Use cell cycle analysis software (e.g., FlowJo, ModFit) to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot for Phosphorylated Rb (p-Rb)

Objective: To confirm the on-target effect of trilaciclib by assessing the phosphorylation status of Rb.

Methodology:

-

Reagents:

-

Rb-proficient cell line (e.g., MCF-7).

-

This compound.

-

Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors.

-

Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total Rb.

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH).

-

HRP-conjugated secondary antibodies.

-

ECL reagent.

-

-

Procedure: a. Treat cells with trilaciclib or vehicle control. b. Lyse the cells and determine the protein concentration. c. Separate 20-40 µg of protein per lane on an SDS-PAGE gel. d. Transfer the proteins to a PVDF or nitrocellulose membrane. e. Block the membrane (e.g., with 5% BSA in TBST). f. Incubate with the primary antibody (e.g., anti-phospho-Rb) overnight at 4°C. g. Wash and incubate with the HRP-conjugated secondary antibody. h. Detect the chemiluminescent signal. i. Strip the membrane and re-probe for total Rb and a loading control.

-

Data Analysis: a. Quantify the band intensities and normalize the p-Rb signal to the total Rb and loading control signals to determine the relative decrease in Rb phosphorylation.

Experimental Workflow Visualization

Conclusion

This compound represents a targeted and innovative approach to mitigating chemotherapy-induced myelosuppression. Its mechanism as a transient CDK4/6 inhibitor, leading to a reversible G1 arrest in hematopoietic stem and progenitor cells, is well-supported by preclinical and clinical data. This in-depth guide provides the foundational knowledge, quantitative data, and experimental methodologies for researchers and drug development professionals to further explore and build upon the understanding of trilaciclib's unique myelopreservation capabilities. The continued investigation into its effects on the tumor microenvironment and potential synergistic interactions with other anticancer agents will be crucial in expanding its therapeutic applications.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Myeloprotective Effects of Trilaciclib Among Patients with Small Cell Lung Cancer at Increased Risk of Chemotherapy-Induced Myelosuppression: Pooled Results from Three Phase 2, Randomized, Double-Blind, Placebo-Controlled Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. benchchem.com [benchchem.com]

- 8. Pharmacokinetic Drug–Drug Interaction Studies Between Trilaciclib and Midazolam, Metformin, Rifampin, Itraconazole, and Topotecan in Healthy Volunteers and Patients with Extensive-Stage Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. researchgate.net [researchgate.net]

- 11. Trilaciclib to Reduce Chemotherapy-Induced Bone Marrow Suppression in Extensive-Stage Small Cell Lung Cancer - The ASCO Post [ascopost.com]

- 12. Trilaciclib prior to chemotherapy and atezolizumab in patients with newly diagnosed extensive‐stage small cell lung cancer: A multicentre, randomised, double‐blind, placebo‐controlled Phase II trial - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Early Preclinical Studies of Trilaciclib Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the early preclinical studies of Trilaciclib hydrochloride, a first-in-class, transient cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor. The document delves into its core mechanism of action, presents quantitative data from key experiments in structured tables, details experimental protocols, and visualizes critical pathways and workflows.

Core Mechanism of Action: Transient Cell Cycle Arrest

This compound is a potent and selective inhibitor of CDK4 and CDK6, key regulators of the cell cycle.[1] Its primary mechanism of action involves the transient arrest of hematopoietic stem and progenitor cells (HSPCs) in the G1 phase of the cell cycle.[2][3] This proactive myelopreservation strategy shields these vital cells from the cytotoxic effects of chemotherapy, which primarily target rapidly dividing cells.[2][4]

By inhibiting CDK4/6, Trilaciclib prevents the phosphorylation of the Retinoblastoma (Rb) protein.[5] In its active, hypophosphorylated state, Rb binds to the E2F family of transcription factors, thereby blocking the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[5] This induced G1 arrest is reversible, allowing HSPCs to re-enter the cell cycle and resume their hematopoietic function following the clearance of chemotherapy.[1]

Notably, many tumor cells, such as those in small cell lung cancer (SCLC), are Rb-deficient and therefore their proliferation is independent of CDK4/6 activity.[6] This provides a therapeutic window where Trilaciclib can selectively protect the host's hematopoietic system without compromising the anti-tumor efficacy of chemotherapy.[6]

Quantitative Preclinical Data

The following tables summarize key quantitative data from early preclinical studies of Trilaciclib, demonstrating its potency and efficacy in vitro and in vivo.

Table 1: In Vitro Inhibitory Activity of Trilaciclib

| Target | IC50 (nM) | Cell Line | Assay Type |

| CDK4/cyclin D1 | 1 | - | Kinase Assay |

| CDK6/cyclin D3 | 4 | - | Kinase Assay |

Data sourced from Selleck Chemicals.[1]

Table 2: Preclinical Myelopreservation and Anti-Tumor Efficacy of Trilaciclib in Murine Models

| Animal Model | Chemotherapy | Trilaciclib Dose (mg/kg) | Key Findings |

| FVB/N Mice | 5-Fluorouracil (5-FU) | 50, 100, 150 (oral) | Faster recovery of complete blood counts (CBCs) post-chemotherapy.[1] |

| FVB/N or C57Bl/6 Mice | Carboplatin | 100 (oral) | Blocked the expansion of p53-mutant hematopoietic cells.[7] |

| Syngeneic Tumor Models | Chemotherapy + Immune Checkpoint Inhibitor | Not Specified | Enhanced anti-tumor responses and prolonged survival.[8] |

Key Preclinical Experimental Protocols

This section details the methodologies for key in vitro and in vivo experiments conducted during the preclinical evaluation of Trilaciclib.

In Vitro Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of Trilaciclib on cell cycle distribution in HSPCs.

Protocol:

-

Cell Culture: Culture human bone marrow mononuclear cells or isolated CD34+ HSPCs in an appropriate medium supplemented with cytokines.

-

Treatment: Treat cells with varying concentrations of Trilaciclib or vehicle control for a specified duration (e.g., 24-48 hours).

-

Cell Harvest and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol while vortexing to prevent clumping.

-

Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.

-

Data Analysis: Deconvolute the resulting DNA content histograms using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9]

Western Blot Analysis of Retinoblastoma (Rb) Protein Phosphorylation

Objective: To confirm the on-target effect of Trilaciclib by assessing the phosphorylation status of Rb.

Protocol:

-

Cell Lysis: Lyse Trilaciclib-treated and untreated cells in a suitable lysis buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate 20-40 µg of total protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking agent (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for total Rb and phosphorylated Rb (e.g., p-Rb Ser807/811) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and determine the ratio of phosphorylated Rb to total Rb.[10][11]

In Vivo Myelopreservation Studies in Murine Models

Objective: To evaluate the ability of Trilaciclib to protect hematopoietic lineages from chemotherapy-induced myelosuppression.

Protocol:

-

Animal Model: Utilize 8-10 week old mice (e.g., FVB/N or C57Bl/6 strain).[12]

-

Drug Administration: Administer Trilaciclib (e.g., 50, 100, or 150 mg/kg) via oral gavage. Administer the chemotherapeutic agent (e.g., 5-FU or carboplatin) at a clinically relevant dose and schedule.[7][12]

-

Blood and Tissue Collection: Collect peripheral blood samples at various time points to perform complete blood counts (CBCs). Harvest bone marrow at the end of the study for analysis of HSPC populations.

-

Analysis: Analyze CBC data to assess the nadir and recovery of neutrophils, red blood cells, and platelets. Use flow cytometry to analyze bone marrow samples for different hematopoietic progenitor populations.[1]

Syngeneic Tumor Models for Immuno-Oncology Studies

Objective: To assess the impact of Trilaciclib on the anti-tumor immune response when combined with chemotherapy and/or immune checkpoint inhibitors.

Protocol:

-

Cell Line and Animal Model: Use a murine cancer cell line (e.g., MC38 colon adenocarcinoma) and implant it into immunocompetent syngeneic mice (e.g., C57BL/6).[13][14]

-

Treatment Regimen: Once tumors are established, treat the mice with Trilaciclib, chemotherapy, an immune checkpoint inhibitor (e.g., anti-PD-1), or a combination of these agents according to a predefined schedule.

-

Tumor Growth and Survival Monitoring: Measure tumor volume regularly using calipers. Monitor the overall health and survival of the animals.

-

Immunophenotyping: At the end of the study, harvest tumors and spleens. Prepare single-cell suspensions and perform flow cytometry to analyze the composition of immune cell infiltrates, including different T-cell subsets (e.g., CD8+, regulatory T cells).[8]

-

Data Analysis: Compare tumor growth curves and survival rates between treatment groups. Analyze the changes in immune cell populations within the tumor microenvironment.[8]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanism of action of Trilaciclib and a typical experimental workflow for its preclinical evaluation.

Caption: Mechanism of action of Trilaciclib in protecting HSPCs.

Caption: General workflow for preclinical evaluation of Trilaciclib.

References

- 1. selleckchem.com [selleckchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Trilaciclib dose selection: an integrated pharmacokinetic and pharmacodynamic analysis of preclinical data and Phase Ib/IIa studies in patients with extensive-stage small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacytimes.com [pharmacytimes.com]

- 5. benchchem.com [benchchem.com]

- 6. Myelopreservation with the CDK4/6 inhibitor trilaciclib in patients with small-cell lung cancer receiving first-line chemotherapy: a phase Ib/randomized phase II trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ashpublications.org [ashpublications.org]

- 8. g1therapeutics.com [g1therapeutics.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Detection of Retinoblastoma Protein Phosphorylation by Immunoblot Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Syngeneic Tumor Models for the In Vivo Assessment Cancer Immunotherapies [explicyte.com]

- 14. wuxibiology.com [wuxibiology.com]

In Vitro Evaluation of Trilaciclib Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trilaciclib hydrochloride, a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), represents a significant advancement in supportive care for patients undergoing chemotherapy.[1][2][3] Its primary mechanism of action involves the transient arrest of hematopoietic stem and progenitor cells (HSPCs) in the G1 phase of the cell cycle, thereby shielding them from the cytotoxic effects of chemotherapy.[1][2] This myelopreservation strategy helps to reduce the incidence of chemotherapy-induced myelosuppression (CIM), a common and dose-limiting toxicity.[2][3] This technical guide provides a comprehensive overview of the in vitro evaluation of this compound's activity, including its mechanism of action, quantitative data on its efficacy, and detailed experimental protocols.

Mechanism of Action: Transient CDK4/6 Inhibition

Trilaciclib is a competitive inhibitor of CDK4 and CDK6, with high potency and selectivity.[4] The cell cycle progression from the G1 to the S phase is critically regulated by the CDK4/6-retinoblastoma (Rb) protein pathway.[2] In Rb-competent cells, CDK4/6 phosphorylates and inactivates the Rb tumor suppressor protein.[2][5] This releases the E2F transcription factor, which in turn activates the transcription of genes necessary for DNA synthesis and S-phase entry.[2] By inhibiting CDK4/6, Trilaciclib prevents the phosphorylation of Rb, keeping it in its active, hypophosphorylated state.[5] This maintains the Rb-E2F complex, thereby blocking the G1-to-S phase transition and inducing a temporary G1 cell cycle arrest.[1][2] This protective quiescent state shields HSPCs from the DNA-damaging effects of chemotherapy.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound against CDK/Cyclin Complexes

| Target Kinase/Cyclin Complex | IC50 (nM) |

| CDK4/cyclin D1 | 1[6][7][8] |

| CDK6/cyclin D3 | 4[6][7][8][9] |

Table 2: In Vitro Cellular Effects of this compound

| Cell Line | Assay | Endpoint | Concentration | Result |

| HS68 | Cell Cycle Analysis | G1 Arrest | 10-1000 nM (24h) | EC50 of 30 nM[6][7] |

| HS68, WM2664 | Apoptosis Attenuation | Caspase 3/7 Activity | 300 nM (16 or 48h) | Attenuated chemotherapy-induced apoptosis[6][7] |

| K562 | Cell Proliferation | Proliferation Block | Not specified | Effectively blocked proliferation[10] |

| A549 | Cell Cycle Analysis | G0/G1 Arrest | Not specified | Induced G0/G1 arrest[10] |

Signaling Pathway and Experimental Workflows

CDK4/6-Rb Signaling Pathway

The diagram below illustrates the canonical CDK4/6-Rb signaling pathway and the inhibitory action of Trilaciclib.